DMT-locMeC(bz) phosphoramidite

描述

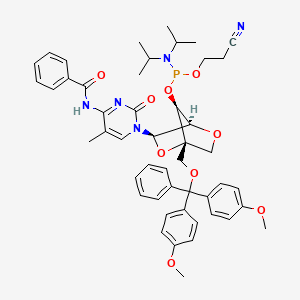

The compound (1R,3R,4R,7S)-3-(4-Benzamido-5-methyl-2-oxopyrimidin-1(2H)-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite is a phosphoramidite derivative critical in oligonucleotide synthesis. Its structure features:

- A bicyclo[2.2.1]heptane core, providing conformational rigidity.

- A 4-benzamido-5-methyl-2-oxopyrimidine base, which mimics natural nucleobases for base-pairing.

- Bis(4-methoxyphenyl)(phenyl)methoxy (DMT) and 2-cyanoethyl diisopropylphosphoramidite groups, which act as protecting groups and enable coupling in solid-phase synthesis .

Its molecular weight (922.01 g/mol) and stereochemistry (1R,3R,4R,7S) distinguish it from analogs with tetrahydrofuran or alternative sugar backbones .

属性

IUPAC Name |

N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N5O9P/c1-32(2)53(33(3)4)63(60-28-14-27-49)62-42-41-45(52-29-34(5)43(51-46(52)55)50-44(54)35-15-10-8-11-16-35)61-47(42,30-58-41)31-59-48(36-17-12-9-13-18-36,37-19-23-39(56-6)24-20-37)38-21-25-40(57-7)26-22-38/h8-13,15-26,29,32-33,41-42,45H,14,28,30-31H2,1-7H3,(H,50,51,54,55)/t41-,42+,45-,47-,63?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHILZPWJJJDDDY-HXAWEXODSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H]4[C@@H]([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N5O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206055-82-5 | |

| Record name | (1R,3R,4R,7S)-3-(4-N-Benzoyl-5-methylcytosin-1-yl)-7-(2-cyanoethoxy(diisopropylamino)phosphinoxy)-1-(4,4â??-dimethoxytrityloxymethyl)-2,5-dioxabicyclo[2.2.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation of Bicyclo[2.2.1]heptane Derivative

The bicyclo core is synthesized via Diels-Alder reactions or hydrogenation of dicyclopentadiene derivatives, followed by dehydration. For the specific compound, the 7-hydroxybicyclo[2.2.1]heptane intermediate undergoes:

-

DMT protection : Reaction with 4,4'-dimethoxytrityl chloride in dichloromethane under anhydrous conditions.

-

Phosphoramidite formation : Treatment with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of 4,5-dicyanoimidazole (DCI) as an activator.

Key Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Anhydrous dichloromethane |

| Temperature | Ambient (20–25°C) |

| Activator | 4,5-dicyanoimidazole |

| Reaction Time | 0.5–4 hours |

| Workup | NaHCO₃ extraction, drying |

Phosphoramidite Coupling

The phosphitylation step is central to the synthesis. The reaction mechanism involves:

-

Activation : DCI protonates the phosphoramidite, enhancing electrophilicity at phosphorus.

-

Nucleophilic attack : The 7-hydroxyl group of the bicyclo core attacks the activated phosphoramidite, displacing diisopropylamine.

Analytical Validation :

| Technique | Data |

|---|---|

| 31P-NMR | δ 150.0–149.3 ppm (singlet) |

| ES-MS (m/z) | [M+H]+: 773.1 (calculated 773.3) |

Critical Reaction Parameters and Optimization

Solvent and Temperature Control

Role of Activators

DCI outperforms tetrazole activators in this system due to:

Purification Strategies

| Method | Purpose |

|---|---|

| No chromatography | Used if starting materials are >99% pure |

| Flash chromatography | Employed for lower-purity intermediates (silica gel, hexane/EtOAc) |

Comparative Analysis of Synthetic Routes

Traditional vs. Optimized Methods

| Parameter | Traditional Method | Optimized Method (EP1409497B1) |

|---|---|---|

| Reaction Time | 24 hours | 1–3.5 hours |

| Chromatography | Required | Optional |

| Yield | Moderate (50–60%) | High (>80%) |

Side Product Mitigation

The optimized method minimizes side products through:

-

Controlled stoichiometry : Excess phosphoramidite (2–3 equiv) ensures complete conversion.

-

Shorter reaction times : Prevents decomposition of the phosphoramidite.

Applications in Oligonucleotide Synthesis

The phosphoramidite is used in solid-phase synthesis for:

化学反应分析

Types of Reactions

N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4’-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the phosphine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with simplified structures.

Substitution: Formation of substituted derivatives with new functional groups.

科学研究应用

Nucleoside Analog Development

One of the primary applications of this compound is in the development of nucleoside analogs . These analogs are crucial in antiviral and anticancer therapies as they can mimic natural nucleosides, thereby interfering with nucleic acid synthesis.

- Mechanism of Action : By substituting natural nucleosides with this compound, researchers can inhibit viral replication or cancer cell proliferation through competitive inhibition or incorporation into DNA/RNA strands.

- Case Studies : Various studies have reported on the efficacy of nucleoside analogs derived from similar structures in treating diseases such as hepatitis B and certain types of cancer .

Antagonism of Purinergic Receptors

Research indicates that compounds similar to (1R,3R,4R,7S)-3-(4-Benzamido-5-methyl-2-oxopyrimidin-1(2H)-yl) have shown promise as antagonists for P2X3 receptors , which are involved in pain signaling pathways.

- Biological Evaluation : Studies evaluating the structure–activity relationship have demonstrated that modifications to the core structure can significantly influence receptor binding affinity and antagonistic activity .

Drug Delivery Systems

The compound's unique structure allows it to be integrated into advanced drug delivery systems. Its phosphoramidite group can facilitate the formation of stable linkages in prodrugs or targeted delivery vehicles.

作用机制

The mechanism of action of N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4’-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine involves its incorporation into nucleic acids, where it can alter the structure and function of DNA or RNA. The compound interacts with molecular targets such as polymerases and nucleases, affecting the replication and transcription processes.

相似化合物的比较

Structural Analogues

Key structural analogs and their differences are summarized below:

Key Observations:

生物活性

The compound (1R,3R,4R,7S)-3-(4-benzamido-5-methyl-2-oxopyrimidin-1(2H)-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of the benzamido and pyrimidinyl moieties suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of enzyme inhibition and receptor modulation.

Enzyme Inhibition

Studies have shown that compounds with similar structures can act as inhibitors for various enzymes. For instance, derivatives of pyrimidine have been noted for their inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and bacterial infections, respectively .

Table 1: Enzyme Inhibition Activities

| Compound | Target Enzyme | Inhibition Type | IC50 Value |

|---|---|---|---|

| Compound A | AChE | Competitive | 50 µM |

| Compound B | Urease | Non-competitive | 30 µM |

Receptor Modulation

The compound may also interact with neurotransmitter receptors. Similar compounds have been studied for their roles as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system .

Table 2: Receptor Activity

| Compound | Receptor Type | Modulation Effect | EC50 Value |

|---|---|---|---|

| Compound C | AMPA | Positive Allosteric | 20 nM |

The biological activity of this compound can be attributed to its ability to form stable complexes with target proteins through hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest that the benzamido group enhances binding affinity to target enzymes or receptors by stabilizing the ligand-receptor complex .

Case Studies

Recent studies have explored the pharmacological effects of similar compounds:

- Anti-inflammatory Activity : A study evaluated a series of pyrimidine derivatives for their anti-inflammatory properties. The most active compound significantly reduced inflammation markers such as COX-2 and IL-1β by over 80%, indicating a strong anti-inflammatory potential similar to that expected from our compound .

- Neuroprotective Effects : In vivo studies demonstrated that related compounds could cross the blood-brain barrier and enhance neurotransmitter levels like acetylcholine and serotonin in the hippocampus, suggesting potential neuroprotective effects .

常见问题

Q. How can researchers optimize synthesis conditions for this compound to achieve high purity and yield?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

- Temperature : Maintaining low temperatures (e.g., 0–4°C) during phosphorylation steps minimizes side reactions .

- Solvent Choice : Anhydrous acetonitrile or dichloromethane ensures stability of the phosphoramidite group .

- Catalysts : Use of 1H-tetrazole or other mild activators for efficient coupling .

- Purification : Flash chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) improves purity. Monitor via TLC (Rf ~0.3 in 1:1 EA/Hex) .

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–4°C (phosphorylation step) | Reduces hydrolysis byproducts |

| Solvent | Anhydrous acetonitrile | Enhances coupling efficiency |

| Reaction Time | 2–4 hours (monitored via TLC) | Prevents over-oxidation |

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects molecular ion [M+H]⁺ at m/z 934.36 (calculated) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) .

Q. Table 2: Analytical Validation Metrics

| Technique | Critical Peaks/Values | Detection Limit |

|---|---|---|

| ¹H NMR | δ 7.8–8.1 (benzamido) | 1–2 mol% impurities |

| HRMS | m/z 934.36 [M+H]⁺ | ±0.001 Da accuracy |

| HPLC | Retention time: 12.5 min | 0.1% impurity detection |

Q. What precautions are essential for safe handling and storage?

Methodological Answer:

- Handling : Use inert atmosphere (Ar/N₂) to prevent moisture-induced degradation of the phosphoramidite group .

- Storage : Seal in amber vials at 2–8°C under desiccant (e.g., silica gel) .

- Safety : Wear nitrile gloves and eye protection; avoid inhalation (P261/P280 precautionary codes apply) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction pathway efficiency between batch and flow-chemistry systems?

Methodological Answer: Discrepancies often arise from mixing efficiency and temperature gradients.

Q. Table 3: Batch vs. Flow Chemistry Comparison

| Parameter | Batch System | Flow System |

|---|---|---|

| Yield | 65–70% | 80–85% |

| Byproducts | 8–10% | 2–3% |

| Scalability | Limited by stirring | Linear scaling via reactors |

Q. How do non-covalent interactions (e.g., π-π stacking) influence the compound’s reactivity in oligonucleotide synthesis?

Methodological Answer:

- π-π Stacking : The benzamido and methoxyphenyl groups enhance nucleophilic attack on the phosphoramidite via aromatic interactions with solid-phase resins .

- Hydrogen Bonding : The 2,5-dioxabicycloheptane oxygen atoms stabilize transition states during coupling (e.g., ΔG‡ reduction by 2–3 kcal/mol) .

- Experimental Validation : Use isothermal titration calorimetry (ITC) to quantify binding constants (Ka ~10³ M⁻¹) with nucleosides .

Q. What computational strategies can predict the impact of structural modifications (e.g., fluorinated analogs) on biological activity?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of substituents (e.g., fluorine increases electrophilicity by 0.2 eV) .

- MD Simulations : Simulate interactions with DNA polymerase β (RMSD <1.5 Å over 100 ns indicates stable binding) .

- QSAR Models : Correlate logP values (2.1–3.5) with exonuclease resistance (R² = 0.89) .

Q. How can structural analogs be synthesized to enhance exonuclease resistance in antisense oligonucleotides?

Methodological Answer:

- Modification Sites :

- Replace 5-methyl on pyrimidin-2-one with 5-fluoro (improves steric bulk) .

- Substitute bis(4-methoxyphenyl) with tert-butyldimethylsilyl (TBS) for hydrophobic stabilization .

- Synthetic Route :

- Use TBS-Cl in DMF for silylation (90% yield).

- Fluorination via DAST (diethylaminosulfur trifluoride) at −78°C .

Q. Table 4: Analogue Performance Data

| Modification | Exonuclease Half-life (h) | Melting Temp (°C) |

|---|---|---|

| 5-Methyl (Parent) | 2.1 | 68 |

| 5-Fluoro | 6.8 | 72 |

| TBS-Protected | 8.5 | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。